molecular formula C16H22 B8646127 1,3-Di-tert-butyl-5-ethynylbenzene

1,3-Di-tert-butyl-5-ethynylbenzene

Cat. No. B8646127
M. Wt: 214.35 g/mol
InChI Key: WHXDIIFMHKIQIN-UHFFFAOYSA-N
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Patent
US05087637

Procedure details

73.7 g (0.655 mol) of potassium tert-butanolate were added a little at a time to 117.6 g (0.269 mol) of bromomethyltriphenylphosphonium bromide in 420 ml of dry tetrahydrofuran at 25° C. while cooling. The reaction mixture was then stirred for half an hour and, at -70° C., a solution of 50 g (0.218 mol) of 3,5-di-tertbutylbenzaldehyde in 120 ml of dry tetrahydrofuran was added dropwise. After half an hour, the mixture was allowed to warm to room temperature, and was then stirred overnight and poured into water. Extraction with ether, washing of the organic phase with water, drying over sodium sulfate and evaporation of the solvent produced a viscous residue.
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
117.6 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])(C)(C)C.[K+].[Br-].BrC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:29]([C:33]1[CH:34]=[C:35]([CH:38]=[C:39]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:40]=1)[CH:36]=O)([CH3:32])([CH3:31])[CH3:30].O>O1CCCC1>[C:29]([C:33]1[CH:34]=[C:35]([C:36]#[CH:1])[CH:38]=[C:39]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:40]=1)([CH3:32])([CH3:31])[CH3:30] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
73.7 g
Type
reactant
Smiles
C(C)(C)(C)[O-].[K+]
Name
Quantity
117.6 g
Type
reactant
Smiles
[Br-].BrC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1)C(C)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for half an hour and, at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
WAIT
Type
WAIT
Details
After half an hour
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was then stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
WASH
Type
WASH
Details
washing of the organic phase with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
produced a viscous residue

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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